4-Chlorothiophene-3-carbonyl chloride
Overview
Description
4-Chlorothiophene-3-carbonyl chloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound this compound is characterized by the presence of a chlorine atom at the 4-position and a carbonyl chloride group at the 3-position of the thiophene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothiophene-3-carbonyl chloride typically involves the chlorination of thiophene derivatives. One common method is the reaction of 4-chlorothiophene-3-carboxylic acid with thionyl chloride. The reaction is carried out in an inert atmosphere, often using a non-polar solvent such as carbon tetrachloride. The reaction conditions include maintaining a temperature below 0°C during the addition of thionyl chloride, followed by stirring at room temperature and then heating under reflux for a few hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chlorothiophene-3-carbonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the electron-rich nature of the thiophene ring.
Nucleophilic Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols, leading to the formation of amides and esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Thionyl Chloride: Used for the chlorination of carboxylic acids to form acyl chlorides.
Aluminum Chloride: Often used as a catalyst in electrophilic substitution reactions.
Sodium Borohydride: A reducing agent used in the reduction of carbonyl compounds.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions with amines and alcohols.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Scientific Research Applications
4-Chlorothiophene-3-carbonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Chlorothiophene-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function . The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carbonyl chloride: Lacks the chlorine atom at the 4-position, resulting in different reactivity and applications.
5-Chlorothiophene-2-carbonyl chloride: Similar structure but with the chlorine atom at the 5-position and the carbonyl chloride group at the 2-position.
Uniqueness
4-Chlorothiophene-3-carbonyl chloride is unique due to the specific positioning of the chlorine atom and the carbonyl chloride group, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable in the synthesis of specialized organic compounds and materials .
Properties
IUPAC Name |
4-chlorothiophene-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2OS/c6-4-2-9-1-3(4)5(7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINKHPPAHJZEQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512843 | |
Record name | 4-Chlorothiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59337-80-3 | |
Record name | 4-Chlorothiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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